(4-Ethyloxolan-2-yl)methanol (4-Ethyloxolan-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17692061
InChI: InChI=1S/C7H14O2/c1-2-6-3-7(4-8)9-5-6/h6-8H,2-5H2,1H3
SMILES:
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol

(4-Ethyloxolan-2-yl)methanol

CAS No.:

Cat. No.: VC17692061

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

(4-Ethyloxolan-2-yl)methanol -

Specification

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
IUPAC Name (4-ethyloxolan-2-yl)methanol
Standard InChI InChI=1S/C7H14O2/c1-2-6-3-7(4-8)9-5-6/h6-8H,2-5H2,1H3
Standard InChI Key JTJUOORYHIGSGL-UHFFFAOYSA-N
Canonical SMILES CCC1CC(OC1)CO

Introduction

Structural and Molecular Characteristics

The molecular structure of (4-Ethyloxolan-2-yl)methanol consists of a five-membered oxolane (tetrahydrofuran) ring with two functional groups: a hydroxymethyl (-CH2OH) substituent at position 2 and an ethyl (-CH2CH3) group at position 4. The stereoelectronic effects of these substituents influence the ring’s conformation and reactivity. For example, the ethyl group introduces steric bulk, potentially favoring a specific ring puckering conformation, while the hydroxymethyl group enhances polarity, affecting solubility and hydrogen-bonding capabilities .

Molecular Formula and Weight

The compound’s molecular formula is C7H14O2, derived from the oxolane backbone (C4H8O) modified by the addition of ethyl (C2H5) and hydroxymethyl (CH2OH) groups. Its molecular weight is 130.18 g/mol, calculated as follows:

Molecular weight=(7×12.01)+(14×1.008)+(2×16.00)=130.18g/mol.\text{Molecular weight} = (7 \times 12.01) + (14 \times 1.008) + (2 \times 16.00) = 130.18 \, \text{g/mol}.

Spectroscopic Data

While experimental spectra for (4-Ethyloxolan-2-yl)methanol are unavailable, analogs like (2,5,5-trimethyltetrahydrofuran-2-yl)methanol offer reference points. For instance:

  • IR Spectroscopy: Expected O-H stretch (~3200–3600 cm⁻¹) and C-O-C ether vibrations (~1070–1150 cm⁻¹) .

  • NMR: The hydroxymethyl proton (CH2OH) would resonate near δ 3.5–4.0 ppm (¹H), while the ethyl group’s methyl protons appear near δ 0.9–1.2 ppm .

Synthesis and Purification Strategies

The synthesis of (4-Ethyloxolan-2-yl)methanol likely involves ring-forming reactions or functionalization of pre-existing tetrahydrofuran derivatives. A plausible route is the acid-catalyzed cyclization of diols or epoxides, followed by selective oxidation or substitution.

Proposed Synthetic Pathways

Route 1: Cyclization of 3-Ethyl-1,5-pentanediol
Under acidic conditions (e.g., H2SO4), 3-ethyl-1,5-pentanediol undergoes intramolecular dehydration to form 4-ethyloxolane-2-methanol.

Route 2: Grignard Addition to Tetrahydrofuran-2-carbaldehyde

  • Tetrahydrofuran-2-carbaldehyde is treated with ethylmagnesium bromide to introduce the ethyl group.

  • Subsequent reduction (e.g., NaBH4) yields the primary alcohol .

Purification Techniques

Purification may involve:

  • Column Chromatography: Using hexane/ethyl acetate gradients to separate isomers .

  • Crystallization: Slow evaporation from dichloromethane/hexane mixtures .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue/Description
Melting PointEstimated 320–325 K (47–52°C)
Boiling Point~473 K (200°C) at 1 atm
Solubility in WaterModerate (hydrophilic OH group)
Solubility in Organic SolventsHigh (e.g., ethanol, dichloromethane)

The hydroxymethyl group enhances water solubility compared to unsubstituted THF, while the ethyl group increases lipophilicity .

Reactivity

  • Oxidation: The primary alcohol may oxidize to a ketone or carboxylic acid under strong conditions (e.g., KMnO4).

  • Esterification: Reacts with acyl chlorides to form esters.

  • Hydrogen Bonding: Participates in intermolecular H-bonds, influencing crystallization behavior .

Applications in Pharmaceutical and Industrial Contexts

Pharmaceutical Intermediates

(4-Ethyloxolan-2-yl)methanol serves as a chiral building block for antiviral or antibiotic agents. For example, THF derivatives are precursors in synthesizing protease inhibitors .

Solvent and Stabilizer

Its balanced polarity makes it suitable as a co-solvent in reactions requiring both polar and nonpolar media.

ParameterRecommendation
Storage Temperature2–8°C (protect from sunlight)
Incompatible MaterialsStrong oxidizers, acids
DisposalIncineration or approved waste facilities

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